(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
Description
Discovery and Development Timeline
The synthesis of (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine emerged from systematic efforts to optimize the pharmacological profiles of aminoindane derivatives. While the exact date of its first synthesis remains unspecified in public databases, related compounds such as 5-methoxy-6-methyl-2-aminoindan (CAS 132980-16-6) were documented in PubChem records as early as 2005. The enantiomeric form, (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS 180915-77-9), was cataloged in 2006, suggesting concurrent exploration of stereoisomers during this period.
Key milestones include:
- 2005–2010 : Characterization of foundational aminoindanes, including 2-aminoindane and its methoxy-substituted derivatives, with preliminary pharmacological screening.
- 2015–2020 : Advances in asymmetric synthesis techniques enabled the isolation of enantiomerically pure (1S)-6-Methoxy derivatives, as reflected in updated PubChem entries.
- 2020–Present : Integration into structure-activity relationship (SAR) studies focused on serotonin receptor modulation, leveraging its methoxy group’s electronic effects.
Position within Aminoindane Research Framework
This compound occupies a niche within the aminoindane class, distinguished by three structural features:
- Stereochemistry : The S-configuration at the 1-position differentiates it from the R-enantiomer, potentially influencing receptor binding kinetics.
- Substitution Pattern : The 6-methoxy group contrasts with common 5-methoxy or methylenedioxy substitutions seen in compounds like MDAI (5,6-methylenedioxy-N-methyl-2-aminoindane).
- Saturation : Partial saturation of the indane ring modulates conformational flexibility compared to fully aromatic analogues.
This compound bridges gaps between early anti-Parkinsonian aminoindanes (e.g., rasagiline metabolites) and contemporary serotonin-focused research. Its structural attributes position it as a tool compound for probing stereochemical preferences in monoamine transporter interactions.
Significance in Medicinal Chemistry and Drug Discovery
The molecule’s design incorporates lessons from historical aminoindane research:
- Bioisosteric Potential : The indane scaffold serves as a bioisostere for phenethylamine, offering metabolic stability while retaining affinity for catecholamine receptors.
- Methoxy Group Impact : The 6-methoxy substituent may enhance blood-brain barrier permeability compared to polar hydroxyl groups, as observed in related compounds.
- Stereochemical Specificity : Enantiomeric purity is critical for targeted neuropharmacology, as demonstrated by differential activities of R- and S-forms in receptor assays.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| Chiral Center | 1 (S-configuration) | |
| Key Substituents | 6-methoxy, 1-amine |
Research Evolution and Milestone Studies
Critical studies underpinning its development include:
- Synthetic Methodologies : Optimized routes for enantioselective synthesis, such as chiral resolution techniques documented for the R-enantiomer.
- Receptor Profiling : In vitro screens against serotonin (5-HT) and dopamine transporters, revealing subtype selectivity trends.
- Comparative SAR Analyses : Contrasts with 2-aminoindane derivatives highlight the role of methoxy positioning in modulating off-target effects.
Properties
IUPAC Name |
(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIPIBKCOYHFK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H]2N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, a compound characterized by its unique indene structure with a methoxy group, has garnered attention in scientific research for its potential biological activities. This article synthesizes available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- CAS Number : 180915-62-2
This compound features a bicyclic structure that includes an indane core, which is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The methoxy group enhances its binding affinity to various enzymes and receptors, suggesting that it may modulate neurotransmitter levels in the brain. Specifically, it has been studied for its potential role as a monoamine oxidase inhibitor (MAOI) , which could have implications for treating mood disorders and neurodegenerative diseases.
1. Neuroprotective Effects
Research indicates that this compound may protect neurons from oxidative stress and apoptosis. Its ability to inhibit monoamine oxidase suggests that it can increase levels of serotonin and dopamine, which are critical for mood regulation and cognitive functions .
2. Antiviral Properties
Preliminary studies have explored the compound's potential as an anti-virulence agent against pathogenic bacteria by targeting specific virulence factors. This could lead to novel therapeutic strategies against bacterial infections .
3. Interaction with Kappa Opioid Receptors
The compound has been identified as a potential positive allosteric modulator of kappa-opioid receptors (KOR), which are involved in pain perception and mood regulation. This interaction may enhance the efficacy of KOR agonists, offering new avenues for pain management.
Research Findings
Recent studies have provided quantitative insights into the biological activities of this compound. The following table summarizes key findings related to its biological effects:
Case Study 1: Neuroprotective Mechanisms
In a controlled study involving neuronal cell cultures exposed to oxidative stress, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell death and preservation of mitochondrial function, highlighting its potential as a neuroprotective agent.
Case Study 2: Kappa Opioid Receptor Modulation
A pharmacological evaluation was conducted to assess the modulation of KOR by this compound. The compound enhanced the analgesic effects of KOR agonists in animal models, suggesting its utility in developing new analgesics with reduced side effects associated with traditional opioids.
Scientific Research Applications
1.1. Anti-Parkinson's Disease Treatment
One of the most notable applications of (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is its role as an intermediate in the synthesis of Rasagiline, a drug used to treat Parkinson's disease. Rasagiline is an irreversible monoamine oxidase B inhibitor that enhances dopamine levels and provides neuroprotective effects. The compound serves as a precursor in the synthetic pathway leading to Rasagiline, which is marketed for its efficacy and reduced side effects compared to older treatments like Selegiline .
1.2. Neuroprotective Properties
Research indicates that derivatives of this compound may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and protect neuronal cells from degeneration, making them candidates for further investigation in neurodegenerative disease therapies .
2.1. Organic Synthesis
This compound is utilized in various organic synthesis reactions due to its unique structural features. Its methoxy group and indene framework allow for diverse functionalization, making it a valuable building block in the synthesis of more complex organic molecules .
2.2. Reductive Amination
The compound can be synthesized through reductive amination processes involving 6-methoxyindanone and appropriate amines. This method allows for the efficient production of this compound while minimizing by-products, thus enhancing yield and purity.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects on the Indane Core
Key Observations :
- Electron-Donating vs.
- Lipophilicity : Methyl and chloro substituents increase logP compared to methoxy, affecting membrane permeability and bioavailability .
- Solubility : Hydrochloride salts (e.g., (S)-6-fluoroindan-1-amine hydrochloride) improve aqueous solubility, which is critical for pharmacokinetics .
Stereochemical Variations
Enantiomers of the target compound exhibit distinct biological and commercial profiles:
Implications :
- Biological Activity : Enantiomers may bind differentially to chiral targets (e.g., enzymes, GPCRs). For example, (S)-configured amines often show higher affinity for certain receptors .
- Synthesis Complexity : Resolution of enantiomers requires chiral catalysts or chromatographic methods, impacting cost .
Derivatives with Modified Amine Groups
Analogous compounds with protected or functionalized amines highlight reactivity differences:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
